molecular formula C18H14N4O2 B2621390 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide CAS No. 2034463-94-8

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide

Cat. No.: B2621390
CAS No.: 2034463-94-8
M. Wt: 318.336
InChI Key: LDIHDOPCOCVWJS-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound that integrates multiple functional groups, including furan, pyrazine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl and pyrazin-2-yl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation.

  • Step 1: Synthesis of 3-(furan-2-yl)pyrazine

      Reagents: Furan-2-carboxylic acid, hydrazine hydrate, and a suitable dehydrating agent.

      Conditions: Reflux in an appropriate solvent such as ethanol or acetic acid.

  • Step 2: Formation of the Indole Derivative

      Reagents: Indole-3-carboxylic acid, thionyl chloride, and a base such as triethylamine.

      Conditions: Reflux in an inert atmosphere.

  • Step 3: Coupling Reaction

      Reagents: 3-(furan-2-yl)pyrazine and the indole derivative.

      Conditions: Use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically performed in acidic or neutral conditions.

  • Reduction: : The pyrazine ring can be reduced to form dihydropyrazine derivatives.

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in an inert atmosphere to prevent oxidation.

  • Substitution: : The indole ring can undergo electrophilic substitution reactions.

      Reagents: Electrophiles like halogens or sulfonyl chlorides.

      Conditions: Often carried out in the presence of a Lewis acid catalyst.

Major Products

    Oxidation Products: Furan-2,5-dione derivatives.

    Reduction Products: Dihydropyrazine derivatives.

    Substitution Products: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its multi-functional nature allows for the design of advanced materials for use in electronics, photonics, and other high-tech applications.

Mechanism of Action

The mechanism by which N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-4-carboxamide
  • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-pyrrole-3-carboxamide

Uniqueness

Compared to similar compounds, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide stands out due to the presence of the indole moiety, which imparts unique electronic and steric properties. This makes it particularly suitable for applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-18(13-10-21-14-5-2-1-4-12(13)14)22-11-15-17(20-8-7-19-15)16-6-3-9-24-16/h1-10,21H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIHDOPCOCVWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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